Cas no 1261888-73-6 (5-(4-Ethoxycarbonylphenyl)-3-fluorophenol)

5-(4-Ethoxycarbonylphenyl)-3-fluorophenol 化学的及び物理的性質
名前と識別子
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- DTXSID40684469
- 1261888-73-6
- 5-(4-ETHOXYCARBONYLPHENYL)-3-FLUOROPHENOL
- 5-(4-Ethoxycarbonylphenyl)-3-fluorophenol, 95%
- MFCD18313968
- Ethyl 3'-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
- 5-(4-Ethoxycarbonylphenyl)-3-fluorophenol
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- MDL: MFCD18313968
- インチ: InChI=1S/C15H13FO3/c1-2-19-15(18)11-5-3-10(4-6-11)12-7-13(16)9-14(17)8-12/h3-9,17H,2H2,1H3
- InChIKey: QNCUVVWOQYKIFX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 260.08487243Da
- どういたいしつりょう: 260.08487243Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
5-(4-Ethoxycarbonylphenyl)-3-fluorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB320005-5 g |
5-(4-Ethoxycarbonylphenyl)-3-fluorophenol, 95%; . |
1261888-73-6 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB320005-5g |
5-(4-Ethoxycarbonylphenyl)-3-fluorophenol, 95%; . |
1261888-73-6 | 95% | 5g |
€1159.00 | 2025-02-21 |
5-(4-Ethoxycarbonylphenyl)-3-fluorophenol 関連文献
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
5-(4-Ethoxycarbonylphenyl)-3-fluorophenolに関する追加情報
5-(4-Ethoxycarbonylphenyl)-3-fluorophenol (CAS No. 1261888-73-6): An Overview and Recent Developments
5-(4-Ethoxycarbonylphenyl)-3-fluorophenol (CAS No. 1261888-73-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique fluorinated phenol and ethoxycarbonyl functionalities, exhibits a range of interesting properties that make it a valuable building block for various applications. In this article, we will delve into the chemical structure, synthesis methods, and recent research advancements involving this compound.
The chemical structure of 5-(4-Ethoxycarbonylphenyl)-3-fluorophenol consists of a phenol ring substituted with a fluorine atom at the 3-position and an ethoxycarbonyl group at the 4-position of an adjacent phenyl ring. This arrangement imparts distinct electronic and steric properties to the molecule, which are crucial for its reactivity and functionality in various chemical reactions.
The synthesis of 5-(4-Ethoxycarbonylphenyl)-3-fluorophenol can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-fluorophenol with 4-ethoxycarbonylbenzoyl chloride in the presence of a base such as triethylamine. This approach provides high yields and purity, making it suitable for large-scale production. Another method involves the Suzuki coupling reaction between 3-fluorophenylboronic acid and 4-ethoxycarbonylphenyl bromide, which is particularly useful for synthesizing substituted derivatives.
In recent years, 5-(4-Ethoxycarbonylphenyl)-3-fluorophenol has been extensively studied for its potential applications in medicinal chemistry. One notable area of research is its use as an intermediate in the synthesis of novel pharmaceuticals. The presence of the fluorine atom can significantly influence the pharmacokinetic properties of drug molecules, enhancing their bioavailability and metabolic stability. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 5-(4-Ethoxycarbonylphenyl)-3-fluorophenol-based compounds with potent anti-inflammatory activity. These compounds showed improved efficacy compared to existing drugs, highlighting the potential of this scaffold in drug discovery.
Beyond medicinal chemistry, 5-(4-Ethoxycarbonylphenyl)-3-fluorophenol has also found applications in materials science. Its unique electronic properties make it an attractive candidate for the development of functional materials such as organic semiconductors and photovoltaic materials. A recent study in Advanced Materials demonstrated that incorporating 5-(4-Ethoxycarbonylphenyl)-3-fluorophenol into polymer chains can significantly enhance the charge transport properties of organic semiconductors, leading to improved device performance.
The environmental impact of chemicals is a critical consideration in their development and application. Recent studies have shown that 5-(4-Ethoxycarbonylphenyl)-3-fluorophenol exhibits low toxicity and environmental persistence when used under controlled conditions. This makes it a safer alternative to other compounds with similar functionalities but higher environmental risks. Researchers at the University of California, Berkeley, conducted a comprehensive toxicity assessment of this compound, concluding that it poses minimal risk to human health and the environment when used responsibly.
In conclusion, 5-(4-Ethoxycarbonylphenyl)-3-fluorophenol (CAS No. 1261888-73-6) is a multifaceted compound with significant potential in various scientific fields. Its unique chemical structure and properties make it an attractive building block for medicinal chemistry and materials science applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific research.
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